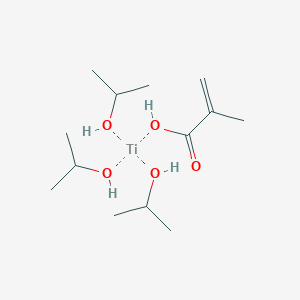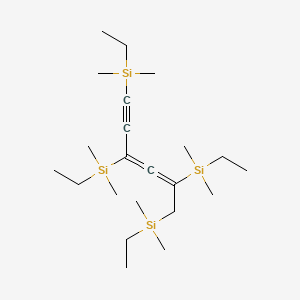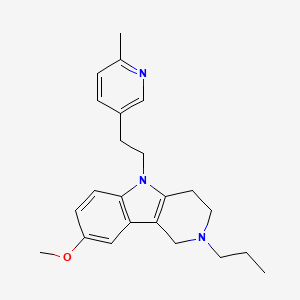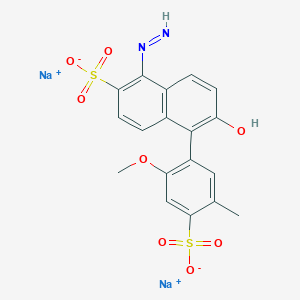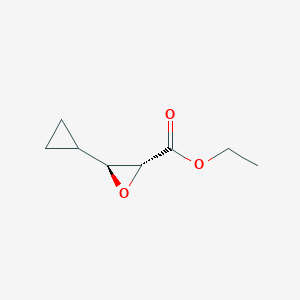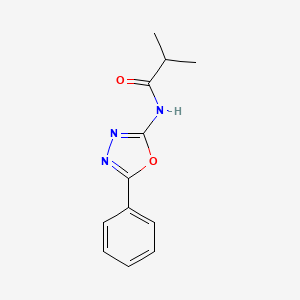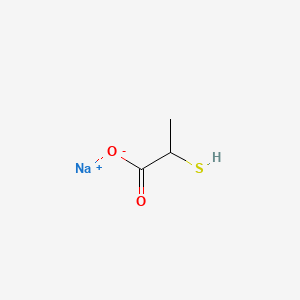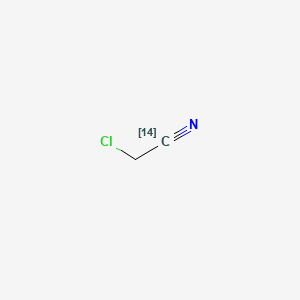
2-Chloroacetonitrile-1-14C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroacetonitrile-1-14C is a radiolabeled compound where the carbon-14 isotope is incorporated into the molecular structure. This compound is a derivative of acetonitrile, where one hydrogen atom is replaced by a chlorine atom. It is a colorless liquid with the chemical formula ClCH₂CN and is used primarily in scientific research due to its radioactive labeling .
Vorbereitungsmethoden
2-Chloroacetonitrile-1-14C can be synthesized through several methods. One common method involves the dehydration of chloroacetamide. Another method includes the reaction of acetonitrile with sulfur monochloride, followed by a second chlorination step . Industrial production often involves the esterification of chloroacetic acid with ethanol, followed by amidation and dehydration .
Analyse Chemischer Reaktionen
2-Chloroacetonitrile-1-14C undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Cycloaddition: It can participate in cycloaddition reactions, such as with sulfur monochloride to form 4,5-dichloro-1,2,3-dithiazolium chloride.
Common reagents used in these reactions include sulfur monochloride, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloroacetonitrile-1-14C is widely used in scientific research due to its radioactive labeling. Some applications include:
Biology: It is used in radiolabeling studies to track the movement and interaction of molecules within biological systems.
Medicine: It is used in the development of radiopharmaceuticals and in studies involving metabolic pathways.
Industry: It is used in the synthesis of intermediates for pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-Chloroacetonitrile-1-14C involves its role as an alkylating agent. It can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This property makes it useful in various synthetic applications and radiolabeling studies .
Vergleich Mit ähnlichen Verbindungen
2-Chloroacetonitrile-1-14C can be compared with other similar compounds such as:
Acetonitrile (CH₃CN): The parent compound from which this compound is derived.
Dichloroacetonitrile (Cl₂CHCN): A compound with two chlorine atoms instead of one.
Bromoacetonitrile (BrCH₂CN): A similar compound where the chlorine atom is replaced by a bromine atom.
The uniqueness of this compound lies in its radioactive labeling, which allows for its use in tracking and studying molecular interactions in various scientific fields .
Eigenschaften
CAS-Nummer |
56746-52-2 |
|---|---|
Molekularformel |
C2H2ClN |
Molekulargewicht |
77.49 g/mol |
IUPAC-Name |
2-chloroacetonitrile |
InChI |
InChI=1S/C2H2ClN/c3-1-2-4/h1H2/i2+2 |
InChI-Schlüssel |
RENMDAKOXSCIGH-HQMMCQRPSA-N |
Isomerische SMILES |
C([14C]#N)Cl |
Kanonische SMILES |
C(C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt](/img/structure/B13810504.png)
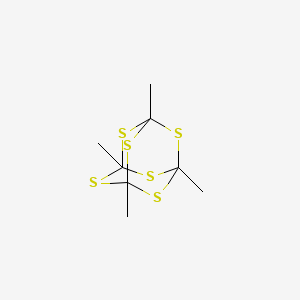
![3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13810519.png)
![Cyclopenta[4,5]pyrrolo[2,3-b]pyridine,3-bromo-1,5,6,7-tetrahydro-](/img/structure/B13810521.png)
![5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione](/img/structure/B13810529.png)
![Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13810531.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
